molecular formula C14H10BrFO B1325431 3'-Bromo-2-(3-fluorophenyl)acetophenone CAS No. 898784-69-5

3'-Bromo-2-(3-fluorophenyl)acetophenone

Cat. No.: B1325431
CAS No.: 898784-69-5
M. Wt: 293.13 g/mol
InChI Key: INUNYUXLMSXYTA-UHFFFAOYSA-N
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Description

3’-Bromo-2-(3-fluorophenyl)acetophenone: is an organic compound with the molecular formula C14H10BrFO . It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom at the 3’ position and a fluorine atom at the 3 position. This compound is of significant interest in organic synthesis due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-2-(3-fluorophenyl)acetophenone typically involves the bromination and fluorination of acetophenone derivatives. One common method includes the bromination of 2-(3-fluorophenyl)acetophenone using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions .

Industrial Production Methods: Industrial production of 3’-Bromo-2-(3-fluorophenyl)acetophenone follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 3’-Bromo-2-(3-fluorophenyl)acetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3’-Bromo-2-(3-fluorophenyl)acetophenone is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals, agrochemicals, and fine chemicals .

Biology and Medicine: The compound is utilized in the synthesis of biologically active molecules, including potential drug candidates. It is involved in the development of inhibitors for specific enzymes and receptors .

Industry: In the industrial sector, 3’-Bromo-2-(3-fluorophenyl)acetophenone is employed in the manufacture of specialty chemicals and materials. It is also used in the production of dyes and pigments .

Mechanism of Action

The mechanism of action of 3’-Bromo-2-(3-fluorophenyl)acetophenone involves its interaction with specific molecular targets. The bromine and fluorine substituents enhance its reactivity and binding affinity to target molecules. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophiles. Additionally, its carbonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .

Comparison with Similar Compounds

Comparison: 3’-Bromo-2-(3-fluorophenyl)acetophenone is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique substitution pattern imparts distinct reactivity and properties compared to other similar compounds. For instance, the presence of both bromine and fluorine atoms can enhance the compound’s electrophilicity and influence its interaction with biological targets .

Properties

IUPAC Name

1-(3-bromophenyl)-2-(3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO/c15-12-5-2-4-11(9-12)14(17)8-10-3-1-6-13(16)7-10/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUNYUXLMSXYTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642343
Record name 1-(3-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-69-5
Record name Ethanone, 1-(3-bromophenyl)-2-(3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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